(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Overview
Description
“(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid” is an organic compound with the molecular formula C14H11BClF3O3 and a molecular weight of 330.49 . It is primarily used in research as an active metabolite of Fenofibrate, a medication effective in reducing harmful cholesterol and fatty acid levels in the body .
Molecular Structure Analysis
The compound has a complex structure with a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene (CH2) and an ether (O) linkage. This second phenyl ring carries a chloro (Cl) and a trifluoromethyl (CF3) substituent .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 138-147 °C . It has a density of 1.49±0.1 g/cm3 .Scientific Research Applications
- Field : Agrochemical and Pharmaceutical Industries
- Summary : Trifluoromethylpyridines (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Field : Antimicrobial Research
- Summary : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized in terms of its structure and properties . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
- Methods : The synthesis of 5-Trifluoromethyl-2-formyl phenylboronic acid involves various chemical reactions .
- Results : The compound shows moderate action against Candida albicans . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Synthesis and Application of Trifluoromethylpyridines
Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid
Safety And Hazards
properties
IUPAC Name |
[2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BClF3O3/c16-12-6-5-10(14(17,18)19)7-13(12)22-8-9-3-1-2-4-11(9)15(20)21/h1-7,20-21H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSKCIEUYUZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584655 | |
Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid | |
CAS RN |
849062-11-9 | |
Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849062-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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